molecular formula C13H20BrN3O4 B13905851 4-Bromo-1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1H-imidazole-2-carboxylic acid ethyl ester

4-Bromo-1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1H-imidazole-2-carboxylic acid ethyl ester

Cat. No.: B13905851
M. Wt: 362.22 g/mol
InChI Key: KPQDYWHBSBKWQM-UHFFFAOYSA-N
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Description

4-Bromo-1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1H-imidazole-2-carboxylic acid ethyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, an imidazole ring, and a tert-butoxycarbonyl (Boc) protected amino group. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1H-imidazole-2-carboxylic acid ethyl ester typically involves multiple steps. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromine Atom: Bromination of the imidazole ring is achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to prevent unwanted side reactions.

    Esterification: The carboxylic acid group is esterified using ethanol and a suitable catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1H-imidazole-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed using acidic conditions to yield the free amine.

    Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using basic or acidic conditions.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS), catalysts such as iron(III) bromide.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Ester Hydrolysis: Sodium hydroxide (NaOH) or sulfuric acid (H2SO4).

Major Products Formed

    Substitution: Various substituted imidazole derivatives.

    Deprotection: Free amine derivatives.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

4-Bromo-1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1H-imidazole-2-carboxylic acid ethyl ester is utilized in several scientific research areas:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1H-imidazole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzyme active sites. The bromine atom and Boc-protected amino group can participate in various biochemical pathways, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(tert-butoxycarbonylamino)butanoic acid: Similar structure with a butanoic acid backbone.

    Ethyl 4-bromo-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)-1,3-thiazole-5-carboxylate: Contains a thiazole ring instead of an imidazole ring.

Uniqueness

4-Bromo-1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1H-imidazole-2-carboxylic acid ethyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its imidazole ring and Boc-protected amino group make it a versatile intermediate in various synthetic and research applications.

Properties

Molecular Formula

C13H20BrN3O4

Molecular Weight

362.22 g/mol

IUPAC Name

ethyl 4-bromo-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]imidazole-2-carboxylate

InChI

InChI=1S/C13H20BrN3O4/c1-5-20-11(18)10-16-9(14)8-17(10)7-6-15-12(19)21-13(2,3)4/h8H,5-7H2,1-4H3,(H,15,19)

InChI Key

KPQDYWHBSBKWQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CN1CCNC(=O)OC(C)(C)C)Br

Origin of Product

United States

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